Acetophenone, 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate

Description

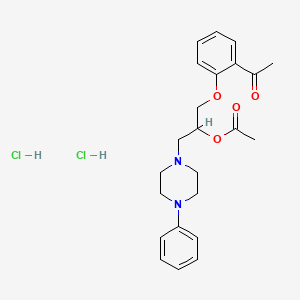

Acetophenone, 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate is a chemically modified acetophenone derivative featuring a hydroxypropoxy linker substituted with a 4-phenylpiperazinyl group.

Properties

CAS No. |

63990-86-3 |

|---|---|

Molecular Formula |

C23H30Cl2N2O4 |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

[1-(2-acetylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-yl] acetate;dihydrochloride |

InChI |

InChI=1S/C23H28N2O4.2ClH/c1-18(26)22-10-6-7-11-23(22)28-17-21(29-19(2)27)16-24-12-14-25(15-13-24)20-8-4-3-5-9-20;;/h3-11,21H,12-17H2,1-2H3;2*1H |

InChI Key |

WKDGHNKIZHDFPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Hydroxyacetophenone Derivatives

The initial step involves the preparation of hydroxyacetophenone intermediates, which serve as the acetophenone core with a hydroxy substituent ready for further functionalization.

Acetylation of Phenol to Phenyl Acetate: Phenol is reacted with acetyl chloride in an organic solvent (e.g., dichloromethane or chloroform) under controlled temperature (20–30°C) with a molar ratio of phenol to acetyl chloride of about 1:1.2–1.5. The reaction mixture is stirred, washed with weak base, and the organic phase is concentrated and dried to yield phenyl acetate intermediates.

Friedel-Crafts Acylation: The phenyl acetate intermediate undergoes Friedel-Crafts acylation using Lewis acids such as aluminum chloride (AlCl3) at elevated temperatures (120–160°C) to introduce the acetyl group ortho to the hydroxy substituent, forming o-hydroxyacetophenone derivatives. Post-reaction hydrolysis with dilute hydrochloric acid and organic solvent extraction followed by purification yields the hydroxyacetophenone.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acetylation | Phenol + Acetyl chloride | 20-30°C, organic solvent (DCM/CHCl3) | ~90% | Molar ratio phenol:acetyl chloride 1:1.2-1.5 |

| Friedel-Crafts Acylation | Phenyl acetate + AlCl3 | 120-160°C, 1.5h reflux | High | Hydrolysis with 5-10% HCl post reaction |

Etherification to Introduce the Propoxy Linker

The hydroxyacetophenone derivative is then reacted with a suitable epoxide or halogenated propanol derivative to introduce the 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy) substituent.

This step typically involves nucleophilic substitution where the hydroxy group attacks an epoxide or halohydrin intermediate bearing the 4-phenylpiperazinyl group.

Potassium t-butoxide or other bases in polar aprotic solvents (e.g., dimethyl sulfoxide) at low temperature (5-10°C) can be used to facilitate the substitution with substituted benzyl or aryl halides, followed by stirring at room temperature for several hours.

Purification is achieved by extraction and column chromatography.

Salt Formation: Dihydrochloride and Acetate Salts

The final compound is isolated as dihydrochloride and acetate salts to improve stability and solubility.

Salt formation is achieved by treating the free base with hydrochloric acid and acetic acid under controlled conditions.

The salts are precipitated, filtered, dried, and characterized for purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | Phenol + Acetyl chloride | 20-30°C, DCM or CHCl3 | ~90 | Molar ratio 1:1.2-1.5 |

| 2 | Friedel-Crafts Acylation | Phenyl acetate + AlCl3 | 120-160°C, 1.5h reflux | High | Hydrolysis with 5-10% HCl |

| 3 | Etherification | Hydroxyacetophenone + epoxide/halohydrin | 5-10°C to RT, base catalysis | 70-90 | Use of potassium t-butoxide, DMSO |

| 4 | Piperazine substitution | Intermediate + 4-phenylpiperazine | Reflux in ethanol, acid/base catalyst | 70-88 | Reflux 2-6h |

| 5 | Salt formation | Free base + HCl + Acetic acid | Ambient temperature | Quantitative | Precipitation and drying |

Research Findings and Optimization Notes

The molar ratios and reaction temperatures are critical for maximizing yield and purity, especially in the acetylation and Friedel-Crafts steps where side reactions can occur.

The use of Lewis acids such as AlCl3 requires careful quenching and hydrolysis to avoid impurities.

Etherification efficiency depends on the choice of base and solvent; potassium t-butoxide in DMSO has been reported to give good yields.

Salt formation improves the compound's physical properties, facilitating handling and formulation.

Purification by column chromatography and recrystallization is necessary to obtain high-purity final product suitable for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions, where the piperazine ring is modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine ring, resulting in a wide range of derivatives.

Scientific Research Applications

Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels. This interaction can lead to various physiological effects, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound and its analogs share a core acetophenone scaffold with a hydroxypropoxy linker and a piperazine substituent. Differences arise in the piperazine ring substituents and salt forms, which influence physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Pharmacological and Physicochemical Insights

- Phenyl vs. Methoxy groups are known to enhance blood-brain barrier penetration in CNS-targeting drugs.

- Chlorophenyl Substituents : The 2-chlorophenyl analog (Row 3) has higher lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but could correlate with toxicity risks, as suggested by acute toxicity data for o-chlorophenyl derivatives.

- Heterocyclic Substituents : Pyrimidyl (Row 4) and thiazolyl (Row 5) groups introduce nitrogen and sulfur atoms, respectively, altering electronic distribution and binding kinetics. These groups are common in kinase inhibitors and antimicrobial agents.

Salt Form Comparisons

- Dihydrochloride Salts: All dihydrochloride analogs (Rows 1, 2, 4, 5) show improved solubility in aqueous media compared to free bases, critical for intravenous formulations.

Biological Activity

Acetophenone derivatives, particularly those incorporating piperazine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Acetophenone, 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate (CAS No. 63990-85-2) is notable for its potential applications in pharmacology and therapeutic interventions. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of the compound is with a molecular weight of approximately 354.44 g/mol. Its structural characteristics contribute to its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.44 g/mol |

| Density | 1.163 g/cm³ |

| Boiling Point | 551.6 °C at 760 mmHg |

| Flash Point | 287.4 °C |

| LogP | 2.454 |

Research indicates that acetophenone derivatives exhibit various mechanisms of action, including:

- Antiproliferative Activity : A study focusing on acetophenone/piperazin-2-one hybrids demonstrated significant antiproliferative effects against triple-negative breast cancer (TNBC) cells. Compound 1j from this study showed an IC50 value of and a selectivity index (SI) against HER2-positive breast cancer cells, indicating its potential as a targeted therapeutic agent .

- DNA Damage Induction : The same compound was noted to induce DNA damage by promoting the accumulation of γH2AX and P53 proteins in cancer cells, leading to cell cycle arrest and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : The compound has been linked to selective cytotoxicity towards cancer cells while sparing normal cells.

- Neuropharmacological Effects : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially benefiting conditions like anxiety and depression.

- Insecticidal Activity : Acetophenone derivatives have been studied for their allelochemical properties, exhibiting varying effects on insect behavior which may be harnessed for pest control .

Case Study 1: Antiproliferative Effects

A recent investigation synthesized a series of acetophenone/piperazine hybrids aimed at treating breast cancer. The study highlighted the effectiveness of these compounds in inhibiting cell proliferation and inducing apoptosis in TNBC models.

Case Study 2: Insect Attraction

Research has shown that volatile acetophenone can attract mosquitoes such as Aedes aegypti, indicating its role as a semiochemical in ecological interactions . This property could be leveraged in developing attractants for pest management strategies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and what analytical methods validate its structural integrity?

- Answer : The synthesis involves three primary steps: (1) preparation of the 4-phenylpiperazine derivative via alkylation or condensation reactions; (2) introduction of the 2-hydroxypropoxy group via nucleophilic substitution under controlled pH and temperature ; (3) Friedel-Crafts acylation to attach the acetophenone moiety . Structural validation requires ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine N–H signals at δ 2.5–3.5 ppm) and HRMS for molecular ion peaks (e.g., [M+H]+ at m/z consistent with C₂₄H₃₀Cl₂N₂O₄) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

- Answer : The dihydrochloride and acetate salts enhance water solubility, enabling in vitro assays (e.g., receptor binding studies in aqueous buffers). For cell-based assays, dimethyl sulfoxide (DMSO) is recommended for stock solutions (≤0.1% v/v to avoid cytotoxicity). Solubility in polar solvents (ethanol, methanol) supports purification via recrystallization .

Advanced Research Questions

Q. What strategies optimize yield in the Friedel-Crafts acylation step, and how do competing side reactions affect product purity?

- Answer : Yield optimization requires anhydrous conditions (e.g., AlCl₃ as a catalyst in dry dichloromethane) and stoichiometric control to minimize polyacylation. Competing side reactions include over-acylation (evidenced by multiple aromatic proton splits in NMR) and hydrolysis of the piperazine ring under acidic conditions. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer : Discrepancies arise from assay-specific variables:

- Cell line heterogeneity : Test against panels (e.g., NCI-60 for cancer, Gram-positive/-negative bacteria for antimicrobial activity).

- Dose-response thresholds : IC₅₀ values may vary due to differential uptake mechanisms (e.g., passive diffusion vs. active transport).

- Metabolic stability : Use hepatic microsome assays to assess degradation rates impacting efficacy .

Q. What computational methods predict the compound’s interaction with serotonin/dopamine receptors, and how do structural analogs inform SAR?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to 5-HT₁A or D₂ receptors, focusing on hydrogen bonding with the hydroxypropoxy group and π-π stacking via the phenylpiperazine moiety. SAR studies show that replacing the 2-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) enhances receptor affinity but reduces solubility .

Q. How do pH and temperature variations during synthesis impact stereochemical outcomes of the hydroxypropoxy group?

- Answer : The 2-hydroxypropoxy group’s stereochemistry is pH-sensitive. Basic conditions (pH >9) favor trans-epoxide intermediates, leading to erythro diastereomers, while acidic conditions (pH <5) promote cis configurations via carbocation rearrangements. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with retention times correlating to optical rotations .

Methodological Considerations

Q. What spectroscopic techniques differentiate the dihydrochloride and acetate counterions?

- Answer : FT-IR identifies counterions: dihydrochloride shows N–H stretches at 2500–2700 cm⁻¹ (protonated piperazine), while acetate exhibits C=O stretches at 1700–1750 cm⁻¹. Elemental analysis quantifies chloride (theoretical ~16.5% for dihydrochloride) vs. acetate (theoretical ~12.8% oxygen content) .

Q. How should researchers address discrepancies in melting point data across literature sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.